1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a chemical compound that belongs to the piperazine class, which is characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions. Its structure consists of a piperazine ring substituted with a phenylmethyl group and a methoxyphenyl moiety, which may influence its biological activity and pharmacological profile.
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine can be classified as an organic compound and specifically as an aromatic piperazine derivative. The presence of both methoxy and phenyl groups suggests that it may exhibit significant interactions with biological targets, making it a candidate for further research in drug development. The compound's synthesis and characterization have been discussed in various scientific literature and patents, indicating its relevance in pharmaceutical research.
Methods: The synthesis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine typically involves several steps, including the formation of the piperazine ring followed by the introduction of the phenylmethyl and methoxyphenyl substituents. Various synthetic routes may employ different starting materials and reagents, often utilizing electrophilic aromatic substitution or nucleophilic addition reactions.
Technical Details: One common method involves the reaction of piperazine with appropriate aryl halides or aldehydes under basic conditions to facilitate the formation of the desired substituted piperazine. For instance, using 4-methoxybenzaldehyde in the presence of a suitable catalyst can yield the target compound through a condensation reaction followed by reduction.
The molecular structure of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine can be represented as follows:
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine can undergo various chemical reactions typical for piperazine derivatives. These include:
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine exhibits several important physical and chemical properties:
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine has potential applications in scientific research, particularly in:
This compound exemplifies the ongoing interest in piperazine derivatives within medicinal chemistry, highlighting their versatility and importance in drug design. Further studies are warranted to fully elucidate its pharmacological properties and mechanisms of action.
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (commonly abbreviated as pMeOPP, 4-MeOPP, or paraperazine) is a structurally distinct piperazine derivative that has garnered significant interest in medicinal chemistry and neuropharmacology. Characterized by a central piperazine ring bonded to a 4-methoxy-substituted benzhydryl group, this compound exemplifies strategic molecular modifications to optimize bioactivity. Unlike simpler N-arylpiperazines (e.g., mCPP), its benzhydryl moiety introduces steric complexity and influences electronic distribution, impacting receptor affinity and pharmacokinetic properties. Research focuses on its role as a serotonergic modulator and its utility as a synthetic intermediate for bioactive molecules, excluding applied medical or toxicological profiles [1] [6].
pMeOPP emerged in the early 2000s during investigations into piperazine-based psychoactive substances. Initially developed to circumvent regulations on controlled stimulants like 3,4-methylenedioxymethamphetamine (MDMA), it was marketed in "party pills" under names such as "Bliss" or "Legal X" in New Zealand and Europe [1] [6]. Its design leveraged foundational work on piperazine neuropharmacology from the 1970s–1980s, when researchers abandoned early antidepressant piperazine derivatives (e.g., benzylpiperazine, BZP) due to unintended stimulant effects [1].
Synthetic routes to pMeOPP typically involve:
Table 1: Evolution of Key Piperazine Derivatives in Medicinal Chemistry
Compound | Era | Initial Purpose | Structural Distinction |
---|---|---|---|
BZP | 1970s | Antidepressant candidate | N-Benzyl substitution |
TFMPP | 1980s | Serotonin receptor probe | 3-(Trifluoromethyl)phenyl group |
pMeOPP | 2000s | Designer stimulant | 4-Methoxybenzhydryl motif |
mCPP | 2000s | MDMA alternative | 3-Chlorophenyl substitution |
pMeOPP belongs to the phenylpiperazine subclass, distinguished by a phenyl group directly linked to a piperazine nitrogen. Its unique benzhydryl architecture—where the piperazine nitrogen bonds to a carbon bearing two aryl rings (4-methoxyphenyl and phenyl)—imparts conformational rigidity and enhanced lipophilicity compared to monophenyl analogs like TFMPP (log P: ~3.2 vs. ~2.1) [1] [3] [6].
Table 2: Structural Taxonomy of Representative Piperazine Derivatives
Chemical Class | Prototype Compounds | Key Substituents | pMeOPP's Position |
---|---|---|---|
Benzylpiperazines | BZP, MDBZP | −CH₂− linker to aryl ring | Not applicable |
Phenylpiperazines | TFMPP, mCPP, pMeOPP | Direct N−aryl bond | Core classification |
− Monosubstituted aryl | TFMPP | Single phenyl, halogen/CF₃ modifications | Distinct: benzhydryl group |
− Disubstituted benzhydryl | pMeOPP, Buclizine | Diaryl−CH− group | Defining feature |
The 4-methoxy group enhances electron-donating capacity, altering the compound’s binding to π-stacking domains in biological targets. Crystallographic studies confirm twisted geometry between its two aryl rings (dihedral angle >60°), sterically shielding the piperazine nitrogen and modulating hydrogen-bonding potential [3] [8].
pMeOPP’s neuropharmacological relevance stems from dual mechanisms:
Table 3: Neuropharmacological Targets of pMeOPP vs. Key Piperazines
Target | pMeOPP | TFMPP | BZP | Mechanistic Implication |
---|---|---|---|---|
5-HT₂A agonism | Moderate (~300 nM) | Strong (~80 nM) | Weak (>1 µM) | Hallucinogenic/entactogen potential |
SERT inhibition | IC₅₀: ~250 nM | IC₅₀: ~180 nM | IC₅₀: >10 µM | Serotonin syndrome risk at high doses |
Dopamine release | Minimal | Moderate | High | Lower abuse liability vs. BZP |
Hybrid molecular designs incorporating pMeOPP’s benzhydryl-piperazine motif show promise for developing:
In vitro, pMeOPP undergoes hepatic demethylation (via CYP2D6) to 4-hydroxyphenylpiperazine, a metabolite with distinct receptor interactions [6]. This biotransformation illustrates its utility in studying structure-metabolism relationships.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: